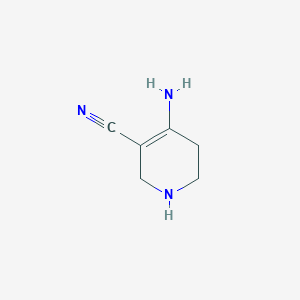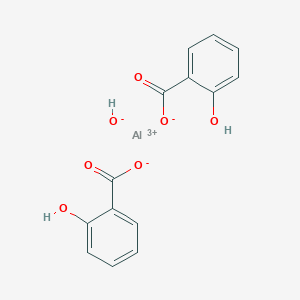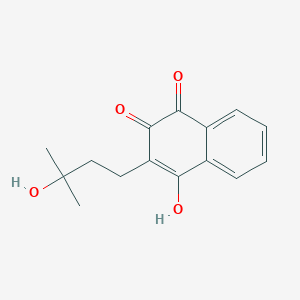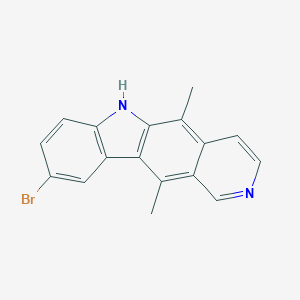![molecular formula C28H20N4O2 B098638 alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate CAS No. 19226-33-6](/img/structure/B98638.png)
alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate, also known as DTTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTTB is a white crystalline powder that has a molecular weight of 523.57 g/mol. In
Wissenschaftliche Forschungsanwendungen
Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been found to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been studied for its potential as an anticancer agent. In materials science, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been used as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has also been found to have antibacterial and antifungal activity.
Biochemische Und Physiologische Effekte
Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been shown to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate on human health. alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has also been found to have a low solubility in water, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate in lab experiments is its high purity and stability. However, the low solubility of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate in water may make it difficult to use in certain experiments. Additionally, the multi-step synthesis process required to produce alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate may be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research on alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate. One area of interest is the development of new synthetic methods to improve the yield and efficiency of the synthesis process. Another area of interest is the exploration of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate's potential as an anticancer agent and the development of new alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate derivatives with improved efficacy. Additionally, the use of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate as a building block for the synthesis of new materials and the development of new analytical applications for alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate are also areas of potential future research.
Synthesemethoden
Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4,5-diphenyl-1H-1,2,3-triazole-1-carboxylic acid, which is then reacted with thionyl chloride to produce 4,5-diphenyl-1H-1,2,3-triazole-1-carbonyl chloride. This intermediate is then reacted with alpha-(aminomethyl)benzenemethanol to produce alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate. The overall yield of this process is around 60%.
Eigenschaften
CAS-Nummer |
19226-33-6 |
|---|---|
Produktname |
alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate |
Molekularformel |
C28H20N4O2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[(E)-N-(4,5-diphenyltriazol-1-yl)-C-phenylcarbonimidoyl] benzoate |
InChI |
InChI=1S/C28H20N4O2/c33-28(24-19-11-4-12-20-24)34-27(23-17-9-3-10-18-23)30-32-26(22-15-7-2-8-16-22)25(29-31-32)21-13-5-1-6-14-21/h1-20H/b30-27+ |
InChI-Schlüssel |
IALORDXWAAKPFB-KDJFERLWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)/N=C(\C3=CC=CC=C3)/OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
α-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





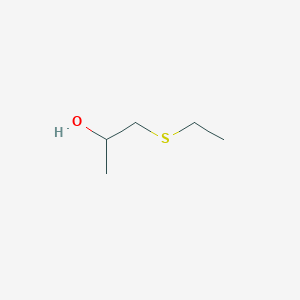
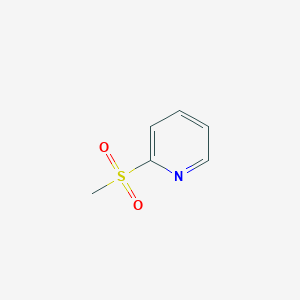

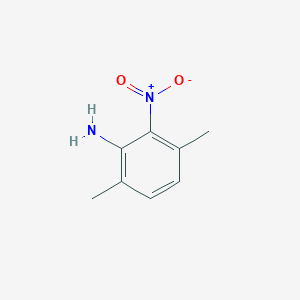
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
